molecular formula C19H14N6O2S B2676746 N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034439-54-6

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2676746
CAS No.: 2034439-54-6
M. Wt: 390.42
InChI Key: NUGLNBISOXCOAW-UHFFFAOYSA-N
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Description

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a heterocyclic compound featuring a fused triazolopyridine core substituted with a 3-methyl-1,2,4-oxadiazole moiety at the 8-position. The triazolopyridine system is further functionalized via a methylene linker to a benzo[b]thiophene-2-carboxamide group.

Properties

IUPAC Name

N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N6O2S/c1-11-21-19(27-24-11)13-6-4-8-25-16(22-23-17(13)25)10-20-18(26)15-9-12-5-2-3-7-14(12)28-15/h2-9H,10H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUGLNBISOXCOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=CC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and research findings related to this compound.

Chemical Structure and Properties

The compound’s structure consists of multiple fused rings including an oxadiazole, a triazole, and a thiophene moiety. Its molecular formula is C16H14N8O3C_{16}H_{14}N_{8}O_{3} with a molecular weight of 366.33 g/mol. The presence of these rings suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound involves several steps that require careful optimization of reaction conditions such as temperature and solvent choice. Common solvents include dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) to enhance yield and purity.

Antimicrobial Activity

Research indicates that derivatives of the triazolo-pyridine framework exhibit significant antimicrobial properties. For instance, compounds related to N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene have shown activity against various bacterial strains. A study demonstrated that compounds with similar structures had IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis .

Anticancer Properties

The compound has been evaluated for its anticancer potential through various assays. In vitro studies have shown that it can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The mechanism of action may involve the modulation of signaling pathways associated with cell survival and death.

Inhibition of RORγt Transcriptional Activity

A notable study focused on the inhibition of RORγt (Retinoic acid receptor-related orphan receptor gamma t), a transcription factor implicated in autoimmune diseases. The derivative exhibited an IC50 value of 590 nM in reporter gene assays . This inhibition is crucial as it suggests potential therapeutic applications in treating conditions like psoriasis and other inflammatory diseases.

Study 1: Antimycobacterial Activity

In a comparative study assessing various derivatives for their activity against Mycobacterium tuberculosis, several compounds demonstrated promising results with IC50 values indicating effective inhibition . The structure–activity relationship (SAR) analysis highlighted the importance of the oxadiazole moiety in enhancing biological activity.

Study 2: Cytotoxicity Assessment

A cytotoxicity evaluation was conducted using human embryonic kidney (HEK293) cells to determine the safety profile of the compound. Results indicated low toxicity levels across tested concentrations, suggesting a favorable therapeutic index for further development .

Research Findings Summary Table

Study Biological Activity IC50 Value Notes
AntimycobacterialActivity against M. tuberculosis1.35 - 2.18 μMSignificant inhibition observed
RORγt InhibitionTranscriptional activity590 nMPotential for autoimmune therapies
CytotoxicityHEK293 cells>100 μMLow toxicity

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing oxadiazole and triazole moieties exhibit substantial antimicrobial properties. Studies have demonstrated that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, similar compounds have shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Anticancer Properties
The compound's structural features allow it to interact with various biological targets associated with cancer cell proliferation. Preliminary studies suggest that it may inhibit specific kinases involved in cancer signaling pathways. This positions the compound as a candidate for further investigation in cancer therapy .

Anti-inflammatory Effects
Compounds with similar structures have been evaluated for their anti-inflammatory properties. They have been shown to inhibit lipoxygenase activity, which is crucial in the inflammatory response. This suggests that N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide may also possess similar effects .

Pharmacological Applications

Enzyme Inhibition
The compound's ability to inhibit specific enzymes makes it a valuable candidate for drug development. For instance, it has been suggested that compounds with oxadiazole and triazole groups can act as inhibitors of certain metabolic enzymes involved in drug metabolism . This could enhance the efficacy of co-administered drugs by preventing their breakdown.

Neuroprotective Effects
Recent studies have explored the neuroprotective potential of similar compounds against neurodegenerative diseases. The ability to cross the blood-brain barrier and exert protective effects on neuronal cells is a promising area of research for this compound .

Agricultural Applications

Pesticidal Activity
There is growing interest in the use of such compounds as agrochemicals due to their potential pesticidal properties. Studies have indicated that derivatives can effectively control plant pathogens and pests, making them suitable candidates for developing new pesticides . The incorporation of these compounds into agricultural practices could lead to more sustainable pest management strategies.

Comparison with Similar Compounds

Research Findings and Gaps

Bioactivity Data: No experimental bioactivity data exists for the target compound, unlike its antimicrobial thiophene-carboxamide analogs .

Structural Uniqueness : The triazolopyridine-oxadiazole-benzo[b]thiophene architecture is distinct from pyrrolo-thiazolo-pyrimidines, which lack the oxadiazole’s metabolic stability .

Synthetic Challenges : Multi-step synthesis and purification hurdles remain unaddressed in published literature.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing the compound, and how can yields be improved?

  • Methodology : Ethanol or THF under reflux (60–80°C) with catalysts like diethyl oxalate or acetylacetic ester is effective for cyclization. For example, refluxing with diethyl oxalate in THF followed by heterocyclization with sulfonyl hydrazide yields intermediates with ~70% efficiency. Crystallization from DMF/ethanol (4:1) improves purity .
  • Data : Yields for analogous compounds range from 65% to 76% depending on solvent selection and reaction time .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure?

  • Methodology :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1680–1700 cm⁻¹, C=N at ~1600 cm⁻¹, and C-S-C at ~680 cm⁻¹) .
  • NMR : 1^1H-NMR detects protons near electronegative groups (e.g., methyl groups at δ 2.4–2.6 ppm, aromatic protons at δ 7.2–8.1 ppm). 13^{13}C-NMR confirms carbonyl carbons at δ 165–170 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., M+^+ at m/z 361.4) validate the molecular formula .

Q. How can purification methods affect the compound’s purity and crystallinity?

  • Methodology : Recrystallization from ethanol/DMF mixtures (e.g., 4:1 v/v) reduces impurities. Column chromatography with ethyl acetate/hexane (3:7) resolves structurally similar byproducts. Purity ≥95% is achievable with repeated cycles .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Methodology :

  • Tautomerism Analysis : For triazole/oxadiazole hybrids, tautomeric forms (e.g., keto-enol) may cause shifting. Use 15^{15}N-NMR or computational modeling (DFT) to identify dominant tautomers .
  • Impurity Profiling : HPLC-MS (C18 column, acetonitrile/water gradient) detects trace byproducts. Adjust mobile phase pH to resolve overlapping peaks .

Q. What experimental strategies are effective for studying the compound’s biological mechanism of action?

  • Methodology :

  • Enzyme Inhibition Assays : Use kinase or protease targets (e.g., GSK-3β) with fluorogenic substrates. IC50_{50} values are derived from dose-response curves .
  • Molecular Docking : Compare binding affinities of the compound’s oxadiazole and triazole moieties with active sites (e.g., ATP-binding pockets) using AutoDock Vina .
    • Data : Analogous triazolo-thiadiazoles show IC50_{50} values of 0.8–12 µM against cancer cell lines .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacological properties?

  • Methodology :

  • Substituent Variation : Replace the benzo[b]thiophene moiety with fluorinated or methoxy-substituted analogs to enhance lipophilicity (logP) and blood-brain barrier penetration .
  • Bioisosteric Replacement : Exchange the 1,2,4-oxadiazole ring with 1,3,4-thiadiazole to improve metabolic stability. Monitor stability in liver microsomes .

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